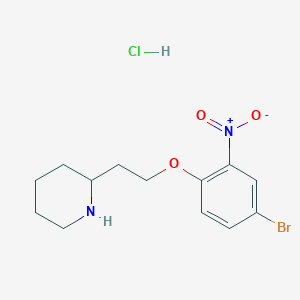![molecular formula C11H17ClN4O2 B1441853 tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate CAS No. 1353499-76-9](/img/structure/B1441853.png)
tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate
Descripción general
Descripción
Tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate, also known as t-BOC-Pyrimidin-2-amine, is an organic compound used as a reagent in organic synthesis. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3. t-BOC-Pyrimidin-2-amine has been extensively studied for its use in the synthesis of various organic compounds and its applications in the fields of medicinal chemistry and synthetic biology.
Aplicaciones Científicas De Investigación
Microbial Degradation and Bioremediation
Microbial degradation and fate of fuel oxygenates such as tert-butyl ether compounds in soil and groundwater have been extensively studied. The biodegradation involves various microorganisms capable of degrading these compounds aerobically, using them as a carbon and energy source or via cometabolism. Genes facilitating the transformation, and the role of co-contaminants in either limiting or enhancing the biodegradation process, are significant factors in this context (Thornton et al., 2020).
Environmental Contamination and Cleanup
The release of tert-butyl ether compounds into the environment, primarily from gasoline use, poses significant environmental concerns. Research in this area focuses on understanding the behavior, fate, and removal of these compounds from the environment. Studies have explored various techniques, including the use of radio frequency plasma reactors for the decomposition of these compounds, demonstrating that technological interventions can potentially mitigate their environmental impact (Hsieh et al., 2011).
Toxicity and Environmental Safety
Studies have also delved into understanding the toxicity and safety of tert-butyl ether compounds. These compounds are present in various environmental matrices and can potentially affect human health. Research in this area aims to evaluate the occurrence, exposure pathways, and the potential toxic effects of these compounds, thereby contributing to the formulation of safety guidelines and regulations for their usage and management (Liu & Mabury, 2020).
Chemical Synthesis and Industrial Applications
The chemical properties of tert-butyl ether compounds make them suitable for various industrial applications, including their role as intermediates in chemical syntheses. Studies have reviewed the synthetic routes of compounds like vandetanib, where tert-butyl ether derivatives play a crucial role. Understanding these synthetic routes is essential for optimizing industrial processes and enhancing the commercial value of the end products (Mi, 2015).
Propiedades
IUPAC Name |
tert-butyl N-[2-[(4-chloropyrimidin-2-yl)amino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)15-7-6-14-9-13-5-4-8(12)16-9/h4-5H,6-7H2,1-3H3,(H,15,17)(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRXTKDKDRWAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=NC=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441770.png)

![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441772.png)
![4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441773.png)

![1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441775.png)
![3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441776.png)
![2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441778.png)
![3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441780.png)
![3-[(2,3,5-Trimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441782.png)
![4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441783.png)
![3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441785.png)
![4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441787.png)
![3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441791.png)